molecular formula C5H4BrFS B13480162 3-(Bromomethyl)-4-fluorothiophene

3-(Bromomethyl)-4-fluorothiophene

Katalognummer: B13480162
Molekulargewicht: 195.05 g/mol
InChI-Schlüssel: WSOQPYNGILVCJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-4-fluorothiophene is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and fluorine atoms in the thiophene ring makes this compound highly reactive and useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluorothiophene typically involves the bromomethylation of 4-fluorothiophene. One common method is the reaction of 4-fluorothiophene with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like H2O2 or m-CPBA in solvents like acetic acid or dichloromethane.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-4-fluorothiophene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-4-fluorothiophene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the thiophene ring. The fluorine atom enhances the compound’s reactivity by stabilizing the negative charge on the sulfur atom during reaction intermediates. This reactivity makes it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

    3-(Bromomethyl)thiophene: Lacks the fluorine atom, making it less reactive compared to 3-(Bromomethyl)-4-fluorothiophene.

    4-Fluorothiophene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-4-fluorothiophene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and material science .

Eigenschaften

Molekularformel

C5H4BrFS

Molekulargewicht

195.05 g/mol

IUPAC-Name

3-(bromomethyl)-4-fluorothiophene

InChI

InChI=1S/C5H4BrFS/c6-1-4-2-8-3-5(4)7/h2-3H,1H2

InChI-Schlüssel

WSOQPYNGILVCJF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.